molecular formula C28H25ClN4O B2864496 N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477234-56-3

N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2864496
CAS RN: 477234-56-3
M. Wt: 468.99
InChI Key: YFNDQVQPMCTTPP-UHFFFAOYSA-N
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Description

This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[2,3-d]pyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . This particular compound has several substituents on the pyrrolopyrimidine core, including a 4-chlorophenyl group, a 4-ethoxyphenyl group, and a phenyl group.

Scientific Research Applications

Antitubercular Agent

The pyrrolo[2,3-d]pyrimidine derivatives have been explored as potential antitubercular agents . These compounds have shown in vitro activity against strains of Mycobacterium tuberculosis, with some derivatives demonstrating significant minimum inhibitory concentration (MIC) values. The research suggests that these compounds could be further optimized to enhance their drug-likeness and potentially serve as new anti-TB compounds .

Kinase Inhibition

These derivatives are known to act as kinase inhibitors, which is crucial in the regulation of cell functions. Kinase inhibition can lead to the suppression of overactive signaling pathways that often lead to diseases like cancer .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O/c1-2-34-24-14-12-23(13-15-24)33-18-25(21-6-4-3-5-7-21)26-27(31-19-32-28(26)33)30-17-16-20-8-10-22(29)11-9-20/h3-15,18-19H,2,16-17H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNDQVQPMCTTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorophenyl)ethyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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